2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
Description
This compound belongs to the 1,3-benzothiazole class, characterized by a benzothiazole core substituted with a 4-methoxy group, a 7-methyl group, and a piperazine ring linked at the 2-position. The piperazine moiety is further functionalized with a 3-fluorobenzoyl group.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-6-7-16(26-2)17-18(13)27-20(22-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(21)12-14/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAODZYCYKNOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula: C19H20FN3O2S
- Molecular Weight: 367.45 g/mol
- IUPAC Name: 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
Research indicates that compounds similar to 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole often interact with various biological targets, including:
- Receptor Binding: The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition: Compounds in this class have shown activity as inhibitors of specific enzymes such as cathepsin L and others involved in cancer metastasis and apoptosis pathways.
Anticancer Activity
Studies have demonstrated that similar benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies: Compounds have shown selective cytotoxicity against various cancer cell lines, including K562 (leukemia) and MDA-MB-231 (breast cancer) cells. In vitro assays indicated that these compounds could induce apoptosis and inhibit cell proliferation at concentrations as low as 10 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds has indicated:
- Inhibition of Bacterial Growth: Certain benzothiazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study evaluating the effects of benzothiazole derivatives on cancer cells found that treatment with these compounds resulted in a dose-dependent decrease in cell viability. The most potent derivative led to a reduction in cell invasion by up to 92% in prostate cancer cells at a concentration of 5 μM .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the ability of similar compounds to inhibit cathepsin L effectively. This inhibition was linked to reduced tumor growth in vivo models, demonstrating the therapeutic potential of these compounds in cancer treatment .
Data Table: Summary of Biological Activities
| Biological Activity | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | K562 | ~10 | Induction of apoptosis |
| Anticancer | MDA-MB-231 | 5 | Inhibition of invasion |
| Antimicrobial | Various Bacteria | Varies | Disruption of cell wall synthesis |
| Enzyme Inhibition | Cathepsin L | Varies | Competitive inhibition |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit tumor growth. For instance, compounds similar to 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole have demonstrated efficacy against human pancreatic cancer cells and other malignancies by disrupting critical cellular pathways involved in proliferation and survival .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Panc-1 (Pancreatic) | 12.79 | |
| Huh-7 (Hepatocarcinoma) | 11.84 | |
| HCT-116 (Colon Cancer) | 7.19 |
Neurological Disorders
Benzothiazole derivatives have been explored for their neuroprotective effects. The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.
- Research Findings : In animal models, compounds with similar structures have shown promise in modulating serotonin and dopamine pathways, which are critical in mood regulation . This indicates that further studies on 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole could yield valuable insights into its efficacy in treating psychiatric disorders.
Case Study 1: Anticancer Efficacy
In a study published in Europe PMC, researchers synthesized several benzothiazole derivatives and tested their anticancer activity against various human cancer cell lines. The results showed that specific modifications to the benzothiazole structure significantly enhanced cytotoxicity against pancreatic and colon cancer cells . This suggests that the structural characteristics of 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole may similarly influence its anticancer potential.
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological properties of benzothiazole derivatives highlighted their ability to cross the blood-brain barrier and interact with central nervous system receptors. The study found that certain derivatives exhibited anxiolytic effects in rodent models, suggesting a potential application for treating anxiety disorders .
Comparison with Similar Compounds
Core Structural Variations
The benzothiazole derivatives below share the 1,3-benzothiazole core but differ in substituents on the piperazine ring and benzothiazole scaffold:
Key Observations
Substituent Effects on Piperazine: The main compound’s 3-fluorobenzoyl group introduces electron-withdrawing effects and moderate steric hindrance. The methanesulfonylpyrrolidine substituent in introduces a rigid, bulky group that may influence binding specificity in biological targets.
Molecular Weight and Complexity :
Pharmacological and Research Context
- Screening Compounds : Both and are labeled as research chemicals, suggesting utility in high-throughput screening for drug discovery. Their structural diversity highlights the benzothiazole-piperazine scaffold’s adaptability to different targets .
- Comparison with Approved Drugs: Letermovir (), an antiviral drug, shares a piperazine moiety but has a quinazoline core instead of benzothiazole.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
